![molecular formula C20H14ClN5O3S B2443466 3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide CAS No. 464196-28-9](/img/structure/B2443466.png)
3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a cyano group, and a pyrimidin-2-ylsulfamoyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the (E)-3-(4-chlorophenyl)-2-cyanoacrylamide: This step involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-chlorophenyl)-2-cyanoacrylamide.
Coupling with 4-(pyrimidin-2-ylsulfamoyl)aniline: The intermediate product is then reacted with 4-(pyrimidin-2-ylsulfamoyl)aniline under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
2-Chlorobenzoic acid: An aromatic carboxylic acid with a chlorophenyl group.
Uniqueness
3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S/c21-16-4-2-14(3-5-16)12-15(13-22)19(27)25-17-6-8-18(9-7-17)30(28,29)26-20-23-10-1-11-24-20/h1-12H,(H,25,27)(H,23,24,26)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEOBLJDCJGXEF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
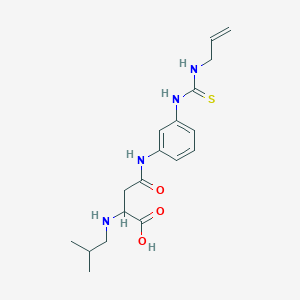
![tert-butyl 4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-3-methylpiperazine-1-carboxylate](/img/structure/B2443387.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide](/img/structure/B2443388.png)
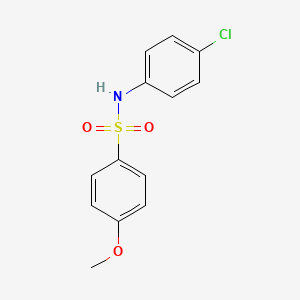
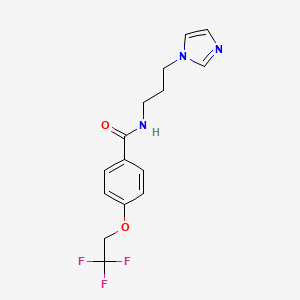

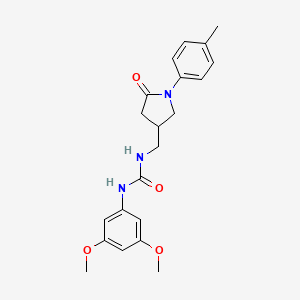
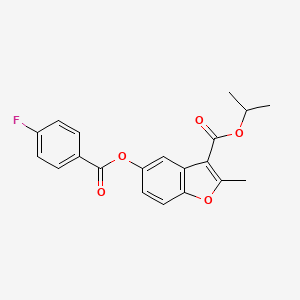
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
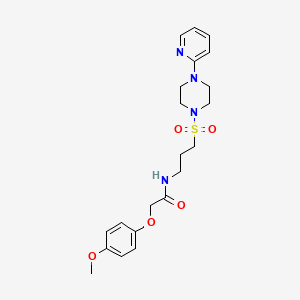
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
